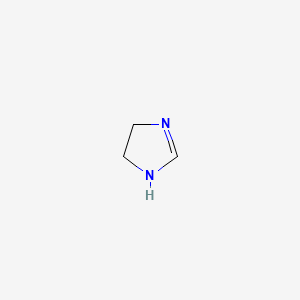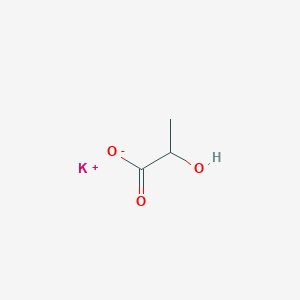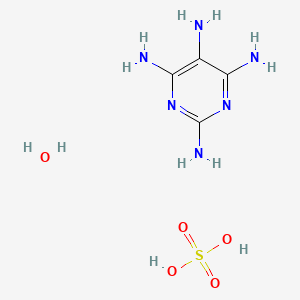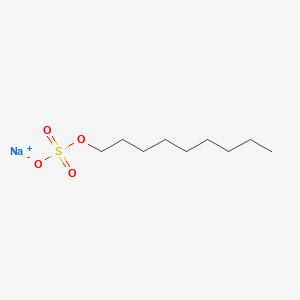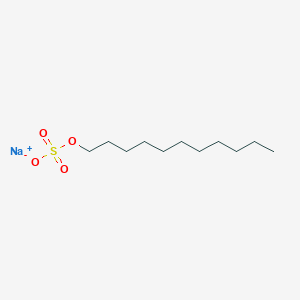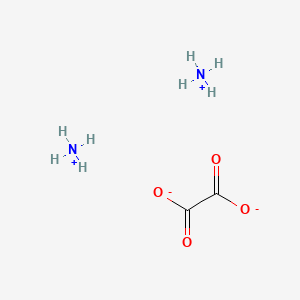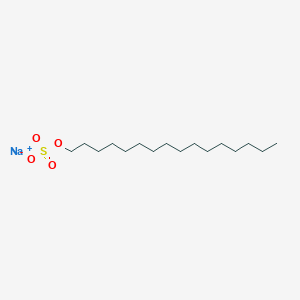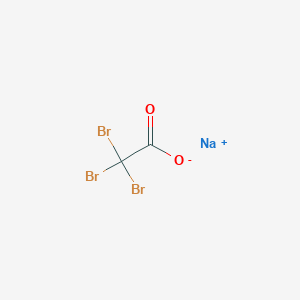
Zinc monosulfide
Overview
Description
Zinc monosulfide, also known as zinc sulfide, is an inorganic compound with the chemical formula ZnS. It is the main form of zinc found in nature, primarily occurring as the mineral sphalerite. This compound is known for its luminescent properties and is widely used in various applications, including pigments, optical materials, and phosphorescent products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc monosulfide can be synthesized through various methods, including:
Sol-gel method: This involves the hydrolysis and condensation of zinc salts and sulfur sources under controlled conditions to form ZnS nanoparticles.
Hydrothermal process: This method uses high-pressure and high-temperature conditions to react zinc salts with sulfur sources, resulting in the formation of ZnS nanostructures.
Coprecipitation: In this method, zinc salts and sulfur sources are mixed in an aqueous solution, leading to the precipitation of ZnS.
Microwave irradiation: This technique involves the use of microwave energy to accelerate the reaction between zinc salts and sulfur sources, producing ZnS with high purity.
Industrial Production Methods: On an industrial scale, this compound is typically produced by roasting sphalerite (zinc sulfide ore) in the presence of oxygen, which converts it to zinc oxide and sulfur dioxide. The zinc oxide is then reduced with carbon to produce metallic zinc, which can be further processed to obtain this compound .
Types of Reactions:
Substitution: this compound can participate in substitution reactions with halogens to form zinc halides and sulfur.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents and high temperatures.
Reduction: Involves reducing agents like hydrogen gas and elevated temperatures.
Substitution: Utilizes halogens such as chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Zinc oxide (ZnO) and sulfur dioxide (SO2).
Reduction: Metallic zinc and hydrogen sulfide (H2S).
Substitution: Zinc halides (e.g., ZnCl2) and sulfur.
Scientific Research Applications
Zinc monosulfide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which zinc monosulfide exerts its effects is primarily related to its luminescent propertiesThis property is exploited in various applications, including glow-in-the-dark products and optical devices .
Comparison with Similar Compounds
Zinc oxide (ZnO): Another zinc compound with similar applications in pigments and optical materials.
Zinc selenide (ZnSe): Used in optical devices and as a semiconductor material.
Zinc telluride (ZnTe): Employed in infrared optics and as a semiconductor.
Uniqueness of Zinc Monosulfide: this compound is unique due to its strong luminescent properties, which make it highly valuable in applications requiring phosphorescence. Its ability to form different crystalline structures (sphalerite and wurtzite) also adds to its versatility in various industrial and scientific applications .
Properties
IUPAC Name |
zinc;sulfide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S.Zn/q-2;+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDVZXDWVBGGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[Zn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042518 | |
| Record name | Zinc sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314-98-3 | |
| Record name | Zinc sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPS085631O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid](/img/structure/B7820620.png)
